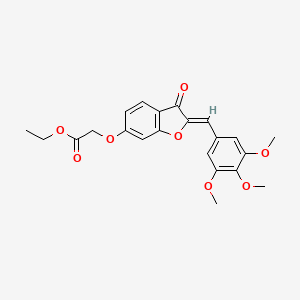
(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H22O8 and its molecular weight is 414.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with notable biological activities. This article reviews the compound's structure, mechanism of action, and its effects on various biological systems, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22O6, with a molecular weight of approximately 394.41 g/mol. The compound features a benzofuran ring system and a trimethoxyphenyl group that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H22O6 |
| Molecular Weight | 394.41 g/mol |
| Functional Groups | Ester, Ketone, Ether |
| Stereochemistry | (Z) configuration |
The biological activity of this compound primarily involves its interaction with cellular targets that influence various biochemical pathways.
Target Interaction
The compound is known to interact with the colchicine binding site on the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to inhibition of cell division and apoptosis in cancer cells. The trimethoxyphenyl group enhances binding affinity to tubulin, which is critical for its anticancer properties.
Anticancer Effects
Numerous studies have highlighted the anticancer potential of this compound:
-
Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF7 breast cancer cells after treatment with the compound for 48 hours.
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Research Findings
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-28-20(23)12-29-14-6-7-15-16(11-14)30-17(21(15)24)8-13-9-18(25-2)22(27-4)19(10-13)26-3/h6-11H,5,12H2,1-4H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJLWRJQYLKIO-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














